Butyric acid, manganese salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

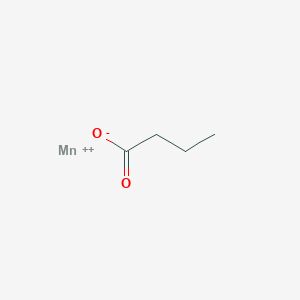

Butyric acid (C₄H₈O₂) is a short-chain fatty acid (SCFA) with a carboxylic acid group, widely studied for its roles in gut health, energy metabolism, and antimicrobial properties . Its manganese salt, manganese butyrate (C₈H₁₄MnO₄), is a coordination compound where divalent manganese (Mn²⁺) binds to two butyrate anions.

Manganese butyrate is hypothesized to exhibit unique redox and complexation properties due to Mn²⁺’s electron configuration, which allows it to act as a Lewis acid and form stable complexes with organic ligands . Its applications may span agriculture (as a feed additive), pharmaceuticals (as a mineral supplement), and industrial catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, manganese salt typically involves the neutralization of butyric acid with a manganese-containing base such as manganese hydroxide or manganese carbonate. The reaction can be represented as follows:

CH3CH2CH2COOH+Mn(OH)2→Mn(CH3CH2CH2COO)2+2H2O

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes where butyric acid is produced by microbial fermentation of carbohydrates. The butyric acid is then reacted with manganese hydroxide or manganese carbonate to form the manganese salt. This method is advantageous due to its sustainability and use of renewable resources .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, manganese salt can undergo various chemical reactions, including:

Oxidation: The manganese ion in the compound can undergo oxidation reactions, changing its oxidation state.

Reduction: The compound can be reduced under specific conditions, affecting the manganese ion.

Substitution: The butyrate ion can be substituted by other anions in certain reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation states of manganese, while reduction can yield lower oxidation states .

Scientific Research Applications

Medical Applications

-

Antimicrobial and Anti-inflammatory Effects

Manganese butyrate has shown efficacy in treating conditions such as boils, carbuncles, and lymphadenitis. Its antimicrobial properties make it a candidate for addressing acute infections like gonococcal urethritis and abscess formation . -

Neuroprotective Properties

Recent studies indicate that butyric acid can protect against manganese-induced neurotoxicity. In cell culture experiments, butyric acid demonstrated a concentration-dependent protective effect against iron and manganese-induced toxicities, suggesting its potential role in neurodegenerative disease management . -

Immunomodulation

Butyric acid derivatives are recognized for their immunomodulatory effects. They reduce microbial colonization in the intestine and suppress inflammatory cytokines, making them valuable in treating inflammatory bowel diseases and other autoimmune conditions .

Agricultural Applications

-

Animal Nutrition

Manganese butyrate is utilized as a feed additive in livestock to enhance gut health and growth performance. Studies have shown that supplementation with butyric acid improves nutrient digestion and reduces gastrointestinal diseases in poultry . -

Growth Stimulant

The compound has been linked to increased growth rates in animals due to its positive effects on the intestinal environment and nutrient absorption . This makes it a popular choice in animal husbandry practices.

Food Technology Applications

-

Flavor Enhancement

Butyric acid is used in food flavoring to impart butter-like notes. Its role as a flavor enhancer can be crucial in the food industry where sensory attributes are paramount . -

Preservative Qualities

The antimicrobial properties of butyric acid also lend themselves to preservation applications in food technology, potentially extending the shelf life of perishable goods.

Case Studies

Case Study 1: Neuroprotective Effects of Butyric Acid

A study conducted on SH-SY5Y cells demonstrated that pre-treatment with butyric acid significantly mitigated manganese-induced toxicity. The combination of butyric acid with nicotine resulted in enhanced protection against oxidative stress caused by manganese exposure .

Case Study 2: Animal Growth Performance

Research involving broiler chickens indicated that diets supplemented with butyric acid improved overall performance metrics, including weight gain and feed conversion rates. The study highlighted the importance of gut health facilitated by butyric acid supplementation .

Mechanism of Action

The mechanism of action of butyric acid, manganese salt involves its interaction with cellular components and enzymes. The manganese ion can act as a cofactor for various enzymes, influencing metabolic pathways. Butyric acid is known to affect gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .

Comparison with Similar Compounds

Comparison with Other Butyrate Salts

Butyrate salts vary in cation composition, affecting solubility, stability, and biological activity. Key examples include:

- Sodium butyrate is highly water-soluble and rapidly releases butyric acid in the intestine, making it ideal for gut health applications .

- Calcium-magnesium butyrate provides sustained butyrate release alongside essential minerals, suited for bone and metabolic health .

- Manganese butyrate likely combines butyrate’s benefits with Mn²⁺’s role in enzyme activation (e.g., mitochondrial superoxide dismutase), though its solubility and stability may require formulation adjustments .

Comparison with Other Manganese Salts

Manganese salts differ in anion composition, influencing their reactivity and applications:

- Manganese sulfate is a cost-effective Mn²⁺ source for fertilizers and industrial processes but lacks organic ligand benefits .

- Manganese butyrate could synergize Mn²⁺’s biochemical roles (e.g., antioxidant enzyme cofactor) with butyrate’s anti-inflammatory effects, though stability under oxidative conditions remains a challenge .

Research Findings and Key Insights

Complexation Behavior

Manganese’s affinity for carboxylic acids follows the order: oxalic > malonic > succinic > glutaric . Butyric acid, being a monocarboxylic acid, forms weaker complexes with Mn²⁺ compared to dicarboxylic acids. However, butyrate’s lipophilicity may enhance membrane permeability in biological systems .

Biological Activity

Butyric acid, a short-chain fatty acid (SCFA), and its manganese salt form, have garnered attention for their biological activities, particularly in the fields of nutrition and microbiology. This article provides a comprehensive overview of the biological activity of butyric acid, manganese salt, including its mechanisms of action, effects on health, and potential applications.

Overview of Butyric Acid

Butyric acid is primarily produced by the fermentation of dietary fibers in the gut. It serves as an energy source for colonocytes and plays a vital role in maintaining gut health. The manganese salt form enhances the solubility and bioavailability of butyric acid, potentially amplifying its beneficial effects.

- Antimicrobial Activity : Butyric acid exhibits strong antimicrobial properties by lowering the pH in the gastrointestinal tract, which inhibits the growth of pathogenic bacteria such as Salmonella and E. coli . This antimicrobial effect is crucial for maintaining gut health and preventing infections.

- Gut Health Improvement : The compound promotes the development of gut-associated lymphoid tissue (GALT) and enhances intestinal integrity. It stimulates mucin production, which forms a protective barrier against pathogens . Additionally, butyric acid has been shown to improve nutrient absorption by increasing the absorptive surface area of the intestinal epithelium .

- Metabolic Effects : Manganese plays a critical role in metabolic processes. Studies indicate that manganese supplementation can enhance cell growth and functionality in lactic acid bacteria during fermentation . It also modulates metabolic activity and redox homeostasis, which are essential for maintaining cellular health under various conditions .

Table 1: Summary of Biological Activities

Case Studies

- Poultry Nutrition : A study involving turkeys demonstrated that dietary supplementation with butyric acid improved feed conversion ratios (FCR) and reduced footpad dermatitis incidence. The addition of butyric acid enhanced nutrient absorption and overall growth performance under microbiological challenges .

- Lactic Acid Bacteria Fermentation : Research showed that manganese supplementation in lactic acid bacteria cultures led to faster acidification rates compared to manganese-free conditions. This suggests that manganese enhances fermentation efficiency, which is beneficial for food production processes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing butyric acid, manganese salt, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves neutralization reactions between butyric acid and manganese hydroxide or oxide. For example, reacting MnO with butyric acid under controlled pH (4.0–6.0) and temperature (60–80°C) can yield the salt . Solid-state fermentation (SSF) optimization studies, though focused on sodium butyrate, suggest that salt concentrations (e.g., 0.15–0.3% for MgSO₄ or KH₂PO₄) and substrate ratios significantly affect yields .

- Data Considerations : Conflicting reports on optimal pH and temperature highlight the need for iterative testing. For instance, neutralization efficiency drops below pH 4.0 due to incomplete deprotonation of butyric acid .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for manganese quantification .

- Structural Analysis : Fourier-transform infrared spectroscopy (FTIR) to confirm the butyrate ligand’s carboxylate group (C=O stretch at ~1700 cm⁻¹) and X-ray diffraction (XRD) for crystallinity assessment .

- Thermal Stability : Thermogravimetric analysis (TGA) to evaluate decomposition temperatures .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability studies should monitor hygroscopicity, oxidation, and thermal decomposition. For example, manganese salts like MnSO₄ are prone to hydration; storing butyrate salts in desiccators at <25°C is recommended . Accelerated aging tests (40°C/75% relative humidity) can predict long-term stability .

Advanced Research Questions

Q. What catalytic or electrochemical properties does this compound exhibit, and how do these compare to other manganese-based catalysts?

- Methodology : Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess redox behavior. Manganese salts often act as catalysts in oxidation reactions; for example, Mn²⁺ in butyrate may facilitate peroxide-mediated decomposition pathways, akin to MnO₂ in butyric acid degradation . Comparative studies with MnSO₄ or MnCl₂ could reveal ligand-specific effects on catalytic activity .

Q. How does this compound interact with biological systems, particularly in microbial or enzymatic studies?

- Methodology :

- Microbial Fermentation : Test butyrate release kinetics in anaerobic cultures (e.g., Clostridium spp.) using high-performance liquid chromatography (HPLC). Prior studies show sodium butyrate’s role in gut microbiota modulation; manganese may alter microbial uptake efficiency .

- Enzymatic Inhibition : Evaluate manganese’s impact on butyrate-metabolizing enzymes (e.g., butyrate kinase) via kinetic assays .

Q. What are the decomposition pathways of this compound under oxidative or thermal stress, and how can byproducts be quantified?

- Methodology :

- Thermal Decomposition : TGA coupled with gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., CO₂, ketones) .

- Oxidative Degradation : Use H₂O₂ or UV/O₃ systems to simulate oxidative environments. Manganese’s redox activity may accelerate butyrate breakdown into acetic acid or acetone .

Q. Contradictions and Knowledge Gaps

- Synthesis Yield Discrepancies : Conflicting optimal salt concentrations (e.g., 0.25% NaCl vs. 0.3% MgSO₄ in SSF) suggest ligand-specific effects on butyrate production .

- Biological Interactions : While sodium butyrate is well-studied in microbiota, manganese’s role in cellular uptake or toxicity remains underexplored .

Q. Key Recommendations for Researchers

- Prioritize ligand-specific studies to resolve contradictions in synthesis conditions.

- Explore manganese’s dual role as a nutrient and potential toxin in biological systems.

- Use multimodal characterization (e.g., XRD + FTIR) to correlate structure with functional properties.

Properties

CAS No. |

19664-95-0 |

|---|---|

Molecular Formula |

C4H7MnO2+ |

Molecular Weight |

142.04 g/mol |

IUPAC Name |

butanoate;manganese(2+) |

InChI |

InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |

InChI Key |

XDCWTMDIAMHOPE-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.